(Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate
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Overview
Description
(Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate is a fluorinated organic compound with a unique structure that includes a thiophene ring and a heptafluorinated hexenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate typically involves the reaction of a thiophene derivative with a fluorinated aldehyde under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to remove impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction and improve yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates .
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate involves its interaction with specific molecular targets. The fluorinated moiety can enhance binding affinity to certain enzymes or receptors, leading to desired biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated thiophene derivatives and hexenolates. Examples are:
- 4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate
- 4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-ol .
Uniqueness
What sets (Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-yl-1-hexen-1-olate apart is its specific configuration and the presence of multiple fluorine atoms, which can significantly alter its chemical and physical properties compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H4F7O2S- |
---|---|
Molecular Weight |
321.19 g/mol |
IUPAC Name |
(Z)-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-thiophen-2-ylhex-1-en-1-olate |
InChI |
InChI=1S/C10H5F7O2S/c11-8(12,9(13,14)10(15,16)17)7(19)4-5(18)6-2-1-3-20-6/h1-4,18H/p-1/b5-4- |
InChI Key |
NTKRLSIGVMCHBX-PLNGDYQASA-M |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F)/[O-] |
Canonical SMILES |
C1=CSC(=C1)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-] |
Origin of Product |
United States |
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